4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid
CAS No.: 951894-38-5
Cat. No.: VC2485194
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951894-38-5 |
---|---|
Molecular Formula | C14H18O5 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 4-(2,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H18O5/c1-14(2,13(16)17)8-11(15)10-6-5-9(18-3)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,17) |
Standard InChI Key | JTHNRGCNFMPUHH-UHFFFAOYSA-N |
SMILES | CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O |
Canonical SMILES | CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O |
Introduction
Chemical Identity and Structure
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS: 951894-38-5) is characterized by a 2,4-dimethoxyphenyl group connected to a 2,2-dimethyl-4-oxobutyric acid moiety. This compound features a distinctive structure with methoxy groups at positions 2 and 4 on the benzene ring, providing unique electronic and steric properties that influence its chemical behavior.
Physical and Chemical Properties
The compound possesses specific identifiers and properties that distinguish it from related compounds, as outlined in the following table:
Property | Value |
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Chemical Name | 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid |
CAS Number | 951894-38-5 |
Molecular Formula | C14H18O5 |
Molecular Weight | 266.29 g/mol |
SMILES Code | O=C(O)C(C)(C)CC(C1=CC=C(OC)C=C1OC)=O |
MDL Number | MFCD09801872 |
The compound exists as a solid at room temperature, with its physical state and stability influenced by the presence of both methoxy groups and the carboxylic acid functionality . The positioning of the methoxy groups at the 2 and 4 positions creates a distinct electronic environment around the aromatic ring, differentiating it from structural isomers such as the 3,4-dimethoxy variant.
Synthesis and Preparation Methods
Key Reaction Parameters
Based on related compounds, critical parameters for successful synthesis include:
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Temperature control: Typically maintained between 0-25°C during the addition of reagents and raised for the completion of reaction
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Catalyst selection: Lewis acids such as AlCl3, FeCl3, or BF3·Et2O
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Solvent systems: Dichloromethane, chloroform, or carbon disulfide are common for Friedel-Crafts reactions
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Reaction time: Usually ranging from 2-24 hours depending on specific conditions
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Purification methods: Recrystallization from appropriate solvent systems to achieve desired purity
Chemical Reactivity Profile
Functional Group Reactivity
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid contains multiple reactive functional groups that enable diverse chemical transformations:
Carboxylic Acid Functionality
The carboxylic acid group can undergo standard transformations including:
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Esterification with alcohols under acidic conditions
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Amidation with amines using coupling reagents such as EDC/DMAP or DCC
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Reduction to primary alcohols using strong reducing agents like LiAlH4
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Decarboxylation under specific conditions
Ketone Group
The ketone functionality present in the compound serves as a versatile site for chemical modifications:
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Reduction to secondary alcohols using NaBH4 or similar reducing agents
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Wittig reactions to form alkenes
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Nucleophilic additions with organometallic reagents such as Grignard reagents
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Condensation reactions with hydrazines, hydroxylamines, or amines
Aromatic Ring with Methoxy Substituents
The 2,4-dimethoxyphenyl group offers additional reaction possibilities:
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Electrophilic aromatic substitution at the unsubstituted positions (3, 5, 6)
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Demethylation reactions to generate hydroxyl groups
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Metal-catalyzed coupling reactions on properly functionalized derivatives
Stability Considerations
The compound exhibits specific stability characteristics that affect its handling and storage:
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Sensitivity to strongly oxidizing conditions due to the methoxy groups
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Potential for hydrolysis of the ketone under strongly acidic or basic conditions
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Limited water solubility but good solubility in organic solvents such as DMSO, DMF, and alcohols
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Susceptibility to air oxidation during prolonged storage
Comparison with Structural Analogs
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid belongs to a family of substituted butyric acids, each with distinct properties based on their substitution patterns. The following table provides a comparative analysis:
The positioning and nature of the substituents significantly impact the compounds' physical properties, reactivity, and potential applications. The 2,4-dimethoxy substitution pattern in our target compound creates a unique electronic environment that distinguishes it from its structural isomers and analogs.
Applications in Chemical Research
Synthetic Utility
4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid finds application in several areas of chemical research:
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As a building block for more complex molecular architectures in organic synthesis
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In the development of novel reaction methodologies, particularly those involving carboxylic acids or ketones
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For studying structure-activity relationships in series of related compounds
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In the preparation of libraries of derivatives for screening purposes
Analytical Characterization
Identification Methods
Standard analytical techniques for confirming the identity and purity of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide definitive structure confirmation, with characteristic signals for the methoxy groups (typically around δ 3.7-3.9 ppm in 1H NMR), aromatic protons, and other structural features
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Infrared Spectroscopy (IR): Revealing characteristic absorption bands for carbonyl (C=O) stretching of both the ketone (~1680-1700 cm-1) and carboxylic acid (~1700-1725 cm-1) functionalities, as well as O-H stretching of the carboxylic acid group (~2500-3300 cm-1)
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Mass Spectrometry: Providing molecular weight confirmation with expected m/z of 266.29 for the molecular ion, along with characteristic fragmentation patterns
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): For purity determination and separation
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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